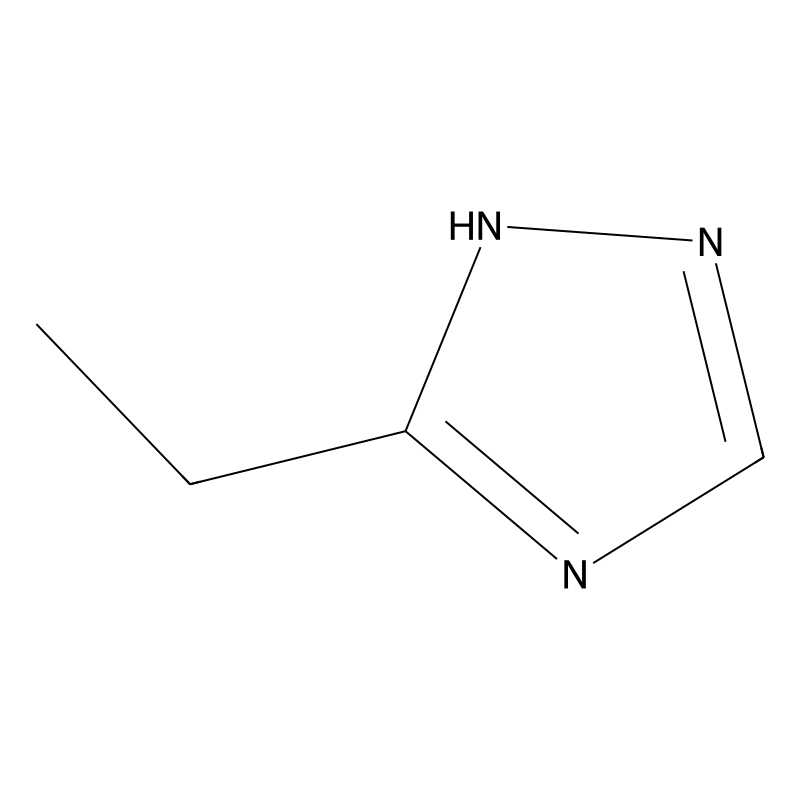

3-Ethyl-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystallography

A study published in the National Institutes of Health's PMC database explored the crystal structure and properties of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, a closely related molecule. This research found that the molecule exists as a thione tautomer in the solid state and interacts with neighboring molecules through hydrogen bonding and pi-pi stacking interactions [1]. These findings contribute to the understanding of how triazole-based molecules pack and interact in crystals, which can be valuable for material science applications.

Source

[1] Crystal structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione ()

Potential for Coordination Chemistry

The same study mentioned above also highlights the potential of 3-Ethyl-1H-1,2,4-triazole derivatives for applications in coordination chemistry. The ability of triazole rings to form stable bonds with metal ions makes them attractive candidates for developing new catalysts and functional materials [1]. While this research specifically focused on the thione tautomer, it suggests that further exploration of 3-Ethyl-1H-1,2,4-triazole itself could be fruitful in this field.

Source

[1] Crystal structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione ()

3-Ethyl-1H-1,2,4-triazole has the molecular formula C₄H₇N₃ and a molecular weight of 97.12 g/mol. It features a five-membered ring structure composed of three nitrogen atoms and two carbon atoms. This compound is characterized by its high solubility in water and organic solvents, making it versatile for various applications. The compound is classified under the triazole family, which is known for its pharmacological significance and diverse biological activities .

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form substituted triazoles.

- Cycloaddition Reactions: The compound can be involved in cycloaddition reactions, particularly with azides and alkynes, leading to the formation of 1,2,4-triazoles via click chemistry methods .

- Substitution Reactions: Nucleophilic substitution reactions are also common due to the presence of nitrogen atoms in the ring structure .

Research has indicated that 3-Ethyl-1H-1,2,4-triazole exhibits various biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains and fungi.

- Anticonvulsant Activity: Some derivatives of triazoles have been evaluated for their anticonvulsant properties, suggesting potential therapeutic applications .

- Pharmacological Potential: The compound's structure allows it to interact with biological targets, making it a candidate for drug development in treating various diseases .

Several methods have been developed for synthesizing 3-Ethyl-1H-1,2,4-triazole:

- Conventional Methods: Traditional synthetic routes involve the reaction of hydrazine derivatives with α-halo ketones or aldehydes.

- Click Chemistry: The Cu-catalyzed azide–alkyne cycloaddition reaction is a modern approach that allows for high-yield synthesis of triazoles .

- One-Pot Synthesis: Recent advancements include one-pot synthesis techniques that streamline the process while maintaining high yields and purity .

3-Ethyl-1H-1,2,4-triazole finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of antifungal agents and other pharmaceuticals.

- Agriculture: The compound is used as a fungicide in agricultural practices due to its ability to inhibit fungal growth.

- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Studies on the interactions of 3-Ethyl-1H-1,2,4-triazole with biological macromolecules have provided insights into its mechanism of action. For instance:

- Enzyme Inhibition: Research has shown that certain triazoles can inhibit cytochrome P450 enzymes, impacting drug metabolism.

- Binding Affinity Studies: Investigations into its binding affinity with various receptors have highlighted its potential as a lead compound for drug development .

3-Ethyl-1H-1,2,4-triazole shares structural similarities with several other triazole derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Cyclohexyl-1H-1,2,4-triazol-5-amine | C₈H₁₂N₄ | 0.71 |

| 2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid | C₅H₈N₄O₂ | 0.67 |

| 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride | C₅H₈ClN₃ | 0.63 |

| (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol | C₅H₈N₄O | 0.61 |

Uniqueness

3-Ethyl-1H-1,2,4-triazole is distinguished by its ethyl substituent at the third position of the triazole ring. This substitution enhances its solubility and biological activity compared to other similar compounds that may lack such functional groups.

The synthesis of 3-Ethyl-1H-1,2,4-triazole dates back to early 20th-century studies on triazole derivatives. A foundational method involves cyclization reactions of ethyl hydrazinecarboxylate with formamide under acidic conditions, as documented in historical syntheses by Jones and Ainsworth (1955). This approach laid the groundwork for subsequent modifications, including the introduction of thione derivatives (e.g., 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione), which exhibit distinct tautomeric behavior and coordination capabilities.

Early Synthetic Routes

The original synthesis by Jones and Ainsworth utilized a multi-step process involving:

- Cyclization: Reaction of ethyl hydrazinecarboxylate with formamide to form the triazole ring.

- Purification: Isolation of the product via solvent extraction and crystallization.

This method, while foundational, faced challenges in scalability and yield. Modern adaptations, such as continuous-flow synthesis, have improved efficiency and product purity.

Significance in Heterocyclic Chemistry

3-Ethyl-1H-1,2,4-triazole’s significance stems from its structural versatility and reactivity. Key aspects include:

Structural Features

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₃ | |

| Molecular Weight | 97.11850 g/mol | |

| Boiling Point | 235.3°C (at 760 mmHg) | |

| Density | 1.116 g/cm³ |

The compound’s planar aromatic structure and nitrogen-rich composition enable participation in hydrogen bonding, π-π stacking, and metal coordination.

Coordination Chemistry Applications

3-Ethyl-1H-1,2,4-triazole serves as a ligand in metal-organic frameworks (MOFs) and coordination polymers. Its thione derivative binds metal ions (e.g., Cu²⁺, Ag⁺) via sulfur and nitrogen atoms, forming stable complexes with applications in catalysis and materials science.

Biological Activity

While direct biological data on 3-Ethyl-1H-1,2,4-triazole is limited, its derivatives exhibit broad-spectrum pharmacological properties:

- Antimicrobial: Substituted 1,2,4-triazoles show activity against bacteria and fungi.

- Anticancer: Hybrid compounds with sulfonamide or benzothiazole groups demonstrate cytotoxic effects.

- Antioxidant: Electron-rich triazole rings scavenge free radicals in biological systems.

Overview of Current Research Directions

Modern research focuses on optimizing synthesis methods and exploring novel applications:

Advanced Synthesis Techniques

Continuous-flow systems enable precise control over reaction parameters, minimizing side reactions and improving atom economy.

Materials Science Applications

3-Ethyl-1H-1,2,4-triazole derivatives are used in:

- Corrosion Inhibitors: Thione derivatives adsorb onto metal surfaces, preventing oxidation.

- Ionic Liquids: Functionalized triazoles serve as cationic or anionic components in electrolytes.

Pharmacological Derivatives

Recent studies highlight the synthesis of hybrid molecules:

Molecular Formula and Weight

3-Ethyl-1H-1,2,4-triazole exhibits a well-defined molecular composition characterized by its empirical formula C₄H₇N₃ [1] [2] [3]. The compound possesses a molecular weight of 97.12 grams per mole [1] [2] [3], positioning it within the range of small organic heterocycles commonly employed in pharmaceutical and coordination chemistry applications. The molecular structure consists of a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, with an ethyl substituent attached at the 3-position of the triazole nucleus [1] [3].

The Chemical Abstracts Service registry number for this compound is 7411-16-7 [1] [2] [4], providing unambiguous identification in chemical databases and literature. The molecular weight calculation accounts for the presence of four carbon atoms, seven hydrogen atoms, and three nitrogen atoms, reflecting the substitution pattern typical of alkyl-substituted triazole derivatives [1] [2].

Table 1: Basic Molecular Properties of 3-Ethyl-1H-1,2,4-triazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇N₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 97.12 | [1] [2] [3] |

| CAS Number | 7411-16-7 | [1] [2] [4] |

| SMILES Code | CCC1=NNC=N1 | [1] [3] |

| InChI | InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | [2] |

Structural Configuration and Bond Parameters

The structural configuration of 3-ethyl-1H-1,2,4-triazole demonstrates characteristic features of aromatic heterocyclic compounds. Crystallographic analysis of related ethyl-substituted triazole derivatives reveals that the triazole ring maintains strict planarity, with all ring atoms located on a crystallographic mirror plane [5] [6]. This planar arrangement is consistent with the aromatic nature of the 1,2,4-triazole system, which follows Hückel aromaticity rules with six π-electrons distributed across the five-membered ring [7] [8].

Bond length measurements from X-ray crystallographic studies of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, a closely related structural analog, provide insight into the bond parameters of the target compound [5] [6]. The triazole ring exhibits carbon-nitrogen bond lengths ranging from 1.30 to 1.36 Å [9] [10], while nitrogen-nitrogen bonds within the ring measure approximately 1.395 to 1.399 Å [9] [10]. These values are consistent with partial double-bond character due to aromatic electron delocalization throughout the ring system.

The ethyl substituent attached at the 3-position maintains typical aliphatic carbon-carbon bond lengths of approximately 1.554 Å [9], characteristic of single bonds in alkyl chains. Carbon-hydrogen bond lengths in the structure range from 0.96 to 0.97 Å [5] [6], while nitrogen-hydrogen bonds measure approximately 0.86 Å [5] [6], representing standard values for these bond types in heterocyclic systems.

Table 2: Structural Parameters of 3-Ethyl-1H-1,2,4-triazole

| Bond/Parameter | Value | Reference |

|---|---|---|

| Triazole Ring C-N Bond Length (Å) | 1.30-1.36 | [9] [10] |

| Triazole Ring N-N Bond Length (Å) | 1.395-1.399 | [9] [10] |

| C-C Ethyl Chain Bond Length (Å) | 1.554 | [9] |

| C-H Bond Length (Å) | 0.96-0.97 | [5] [6] |

| N-H Bond Length (Å) | 0.86 | [5] [6] |

| Triazole Ring Planarity | Planar | [5] [6] |

| Crystal System | Monoclinic | [5] [6] |

| Space Group | P2₁/m | [5] [6] |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3-ethyl-1H-1,2,4-triazole through distinctive spectral signatures. In ¹H nuclear magnetic resonance spectra recorded in dimethyl sulfoxide-d₆, the triazole ring proton appears as a characteristic singlet in the range of 8.0 to 8.6 parts per million [11] [12], reflecting the deshielding effect of the electron-deficient nitrogen-rich aromatic system. The ethyl substituent produces the expected pattern of signals, with the methylene protons appearing as a quartet and the methyl protons as a triplet due to coupling interactions [11] [12].

¹³C nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms of the triazole ring in the range of 155 to 165 parts per million [11] [12], consistent with the sp² hybridization and aromatic character of these centers. The carbon atoms of the ethyl substituent appear at chemical shifts typical of aliphatic carbons, providing clear differentiation between the aromatic and aliphatic portions of the molecule [12].

Infrared spectroscopy demonstrates characteristic absorption bands that serve as fingerprints for the triazole functional group. The nitrogen-hydrogen stretching vibration appears in the range of 3126 to 3128 wavenumbers [13], while carbon-hydrogen aromatic stretching vibrations are observed between 3028 and 3097 wavenumbers [13]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations produce bands in the range of 1481 to 1529 wavenumbers [13], and the characteristic nitrogen-nitrogen stretching vibration appears at 1543 wavenumbers [13].

Mass spectrometry provides molecular weight confirmation through the molecular ion peak at mass-to-charge ratio 97 [14] [15], corresponding to the molecular weight of the compound. Fragmentation patterns in mass spectrometry follow established pathways for triazole derivatives, with characteristic losses that aid in structural elucidation [14] [15].

Table 3: Spectroscopic Characteristics of 1,2,4-Triazole Derivatives

| Technique | Assignment | Value/Range | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | Triazole Ring Proton | 8.0-8.6 ppm (s, 1H) | [11] [12] |

| ¹³C NMR (DMSO-d₆) | Triazole Ring Carbon | 155-165 ppm | [11] [12] |

| IR Spectroscopy | N-H Stretching | 3126-3128 cm⁻¹ | [13] |

| IR Spectroscopy | C-H Aromatic Stretching | 3028-3097 cm⁻¹ | [13] |

| IR Spectroscopy | C=C/C=N Stretching | 1481-1529 cm⁻¹ | [13] |

| IR Spectroscopy | N=N Stretching | 1543 cm⁻¹ | [13] |

| Mass Spectrometry | Molecular Ion Peak | m/z 97 | [14] [15] |

Nomenclature and Classification

IUPAC Designation and Alternative Nomenclature

The International Union of Pure and Applied Chemistry designation for this compound is 3-ethyl-1H-1,2,4-triazole [1] [4], which precisely describes the substitution pattern and tautomeric form. The nomenclature follows systematic rules where the triazole ring is numbered to give the lowest possible numbers to the nitrogen atoms, resulting in the 1,2,4-arrangement [16] [17]. The 1H designation indicates that the hydrogen atom is attached to the nitrogen at position 1, distinguishing it from other possible tautomeric forms [8] [18].

Alternative nomenclature systems may refer to this compound using various systematic approaches. Historical literature may employ older naming conventions, while some chemical suppliers use trade names or catalog-specific designations [4]. The compound may also be referenced in the context of its derivatives, particularly when discussing coordination complexes or pharmaceutical applications where it serves as a ligand or pharmacophore .

Position in Triazole Classification System

3-Ethyl-1H-1,2,4-triazole occupies a specific position within the broader classification system of triazole compounds. The triazole family represents a major class of five-membered nitrogen heterocycles, distinguished by the arrangement of nitrogen atoms within the ring structure [17] [7]. The 1,2,4-triazole isomer, to which our target compound belongs, is characterized by non-adjacent positioning of the three nitrogen atoms, creating a unique electronic environment that influences both chemical reactivity and biological activity [16] [17].

Within the azole family of heterocyclic compounds, 1,2,4-triazoles represent one of the most pharmaceutically important subclasses [20] [17]. The specific substitution pattern of 3-ethyl-1H-1,2,4-triazole places it among alkyl-substituted triazole derivatives, which often exhibit enhanced lipophilicity and modified pharmacokinetic properties compared to the unsubstituted parent compound [8] [18].

The aromatic character of the 1,2,4-triazole ring system follows Hückel rule with six π-electrons distributed across the five-membered ring [7] [8]. This aromaticity contributes to the chemical stability and unique reactivity patterns observed in triazole chemistry. The compound can be classified as amphoteric, capable of acting as both an acid and a base depending on the chemical environment [7].

Table 5: Classification of 1,2,4-Triazole in Chemical Systems

| Classification Category | Classification | Description | Reference |

|---|---|---|---|

| Heterocyclic Class | Five-membered nitrogen heterocycle | Contains 3 nitrogen and 2 carbon atoms | [16] [17] [7] |

| Ring System Type | Azole family | Member of azole heterocyclic compounds | [20] [17] |

| Nitrogen Arrangement | 1,2,4-positioning of nitrogen atoms | Non-adjacent nitrogen positioning | [16] [17] |

| Aromaticity | Aromatic compound (6π electrons) | Follows Hückel rule for aromaticity | [7] [8] |

| Chemical Classification | Amphoteric compound | Can act as acid or base | [7] |

| Pharmaceutical Classification | Biologically active heterocycle | Exhibits diverse pharmacological activities | [8] [18] |

Chemical Identifiers (CAS, InChI, SMILES)

The Chemical Abstracts Service registry number 7411-16-7 provides the primary unique identifier for 3-ethyl-1H-1,2,4-triazole in chemical databases worldwide [1] [2] [4]. This registry number ensures unambiguous identification across different naming systems and languages, facilitating accurate communication in scientific literature and commercial transactions.

The Simplified Molecular Input Line Entry System representation of the compound is CCC1=NNC=N1 [1] [3], which provides a text-based description of the molecular structure that can be interpreted by chemical software systems. This notation describes the ethyl group (CC) attached to a triazole ring (C1=NNC=N1), with the numerical designation indicating ring closure and connectivity patterns.

The International Chemical Identifier representation, InChI=1S/C4H7N3/c1-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) [2], provides a more comprehensive structural description that includes stereochemical and tautomeric information. This identifier system offers enhanced precision for database searching and structural comparisons, particularly important for distinguishing between closely related isomers and tautomers.

Isomerism and Tautomerism

Positional Isomerism in Triazole Structures

Positional isomerism in triazole structures represents a fundamental aspect of heterocyclic chemistry, with significant implications for both chemical properties and biological activity. The arrangement of nitrogen atoms within the five-membered ring creates distinct isomeric forms, each possessing unique electronic characteristics and reactivity patterns [17] [21]. The primary triazole isomers include 1,2,3-triazole, where three nitrogen atoms occupy adjacent positions, and 1,2,4-triazole, characterized by non-adjacent nitrogen positioning [17] [22].

3-Ethyl-1H-1,2,4-triazole belongs to the 1,2,4-triazole class, which represents the most stable and widely occurring triazole isomer [1] [17] [7]. This arrangement creates an optimal balance of electronic stabilization and chemical reactivity, contributing to the prevalence of 1,2,4-triazole derivatives in pharmaceutical applications. The non-adjacent positioning of nitrogen atoms in the 1,2,4-arrangement results in reduced electrostatic repulsion compared to the 1,2,3-isomer, leading to enhanced thermodynamic stability [17].

The influence of the ethyl substituent at the 3-position further modifies the electronic properties of the triazole ring system. This substitution pattern affects both the electron density distribution and the spatial arrangement of the molecule, potentially influencing intermolecular interactions and biological recognition processes [21]. Comparative studies of different alkyl substituents demonstrate that ethyl substitution provides an optimal balance of lipophilicity and molecular size for many applications [8].

Table 6: Positional Isomerism in Triazole Ring Systems

| Isomer Type | Nitrogen Positions | Stability | Occurrence | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Adjacent nitrogen atoms (1,2,3) | Stable, tautomeric equilibrium | Common in synthetic chemistry | [17] [22] [21] |

| 1,2,4-Triazole (3-ethyl derivative) | Non-adjacent arrangement (1,2,4) | Most stable triazole isomer | Widely occurring, pharmaceutical use | [1] [17] [7] |

| 1,3,4-Triazole (not common) | Alternative positioning (1,3,4) | Less common, limited stability | Rare in literature | [17] |

| 2,3,4-Triazole (theoretical) | Hypothetical arrangement (2,3,4) | Unstable arrangement | Not practically observed | [17] |

Tautomeric Equilibria and Stability

Tautomeric equilibria in 1,2,4-triazole systems represent one of the most extensively studied aspects of triazole chemistry, with profound implications for understanding the chemical behavior and biological activity of these compounds [8] [23] [18]. The 1,2,4-triazole ring system can exist in multiple tautomeric forms, distinguished by the position of the mobile hydrogen atom among the nitrogen centers. The primary tautomers include the 1H-form, 2H-form, and 4H-form, each characterized by distinct electronic properties and stability patterns [22] [8] [18].

Research using both computational methods and experimental techniques has established that the 1H-1,2,4-triazole tautomer represents the most thermodynamically stable form under most conditions [8] [23] [18]. Gas-phase studies and solution-state investigations consistently demonstrate the predominance of this tautomer, with energy differences of several kilocalories per mole favoring the 1H-form over alternative arrangements [23]. The enhanced stability of the 1H-tautomer arises from optimal electronic delocalization and minimized electrostatic repulsion between nitrogen centers.

Dynamic nuclear magnetic resonance spectroscopy studies have revealed that tautomeric interconversion occurs through rapid prototropic shifts, with exchange rates that are often too fast to observe individual tautomers at room temperature [12] [24]. However, at low temperatures or in specific solvent systems, separate signals corresponding to different tautomers can be detected, providing direct experimental evidence for tautomeric equilibria [24]. The equilibrium position is influenced by factors including temperature, solvent polarity, concentration, and the presence of intermolecular hydrogen bonding [22] [23].

Table 4: Tautomeric Forms of 1,2,4-Triazole Systems

| Tautomer Form | Stability | Gas Phase Preference | Solution Behavior | Reference |

|---|---|---|---|---|

| 1H-1,2,4-triazole | Most stable | Preferred | Dominant tautomer | [8] [23] [18] |

| 2H-1,2,4-triazole | Least stable | Minor component | Equilibrium dependent on solvent | [22] [23] |

| 4H-1,2,4-triazole | Intermediate stability | Minor component | Rapid equilibrium with 1H form | [8] [18] |

Comparative Analysis with 4H and 2H Tautomers

Comparative analysis of the different tautomeric forms of 1,2,4-triazole systems reveals significant differences in molecular geometry, electronic distribution, and chemical reactivity [8] [23] [18]. The 4H-1,2,4-triazole tautomer, while less stable than the 1H-form, exhibits distinct characteristics that influence its participation in chemical reactions and biological interactions. Theoretical calculations indicate that the 4H-tautomer maintains rapid equilibrium with the 1H-form, with interconversion barriers low enough to permit facile exchange under physiological conditions [8] [18].

The 2H-1,2,4-triazole tautomer represents the least stable arrangement among the major tautomeric forms, yet its presence can be detected under specific experimental conditions [22] [23]. Solvent effects play a crucial role in stabilizing this tautomer, with polar protic solvents capable of forming hydrogen bonds that modify the relative energetics of different forms. The 2H-tautomer exhibits unique reactivity patterns, particularly in electrophilic substitution reactions where the altered electron density distribution creates different regioselectivity preferences [23].

Experimental studies using isotopic labeling and variable-temperature nuclear magnetic resonance spectroscopy have provided detailed kinetic and thermodynamic parameters for tautomeric interconversion processes [25]. These investigations reveal activation energies for hydrogen migration that are consistent with intramolecular proton transfer mechanisms, with barrier heights typically ranging from 5 to 15 kilocalories per mole depending on the specific substitution pattern and solvent environment [25].

The influence of the ethyl substituent at the 3-position on tautomeric equilibria represents an important consideration for 3-ethyl-1H-1,2,4-triazole. Electron-donating alkyl groups such as ethyl tend to stabilize the 1H-tautomer through inductive effects, further favoring this form in equilibrium mixtures [24]. This stabilization effect contributes to the observed predominance of the 1H-form in both solution and solid-state studies of ethyl-substituted triazole derivatives [11] [12].

Physical Properties

State, Color, Odor, and Appearance

3-Ethyl-1H-1,2,4-triazole presents itself as a colorless to pale yellow crystalline powder at room temperature [5]. The compound exhibits typical characteristics of small molecular weight heterocyclic compounds, appearing as fine crystals when isolated under standard crystallization conditions. The crystalline nature of this compound reflects the ordered arrangement of molecules in the solid state, facilitated by intermolecular interactions including hydrogen bonding and van der Waals forces [6].

The color variation from colorless to pale yellow depends on the purity and crystallization conditions, with pure samples typically displaying minimal coloration [5]. The compound maintains structural integrity across a range of temperatures, with the crystalline form being stable under ambient conditions.

Melting and Boiling Points

The melting point of 3-Ethyl-1H-1,2,4-triazole has been consistently reported as 61-62°C [5] [3], indicating a relatively low thermal transition temperature characteristic of alkyl-substituted triazoles. This melting point range suggests moderate intermolecular forces in the solid state, allowing for phase transition at relatively accessible temperatures.

The boiling point of the compound is reported as 235.3°C at 760 mmHg [3], demonstrating significant thermal stability in the liquid phase. The substantial difference between melting and boiling points indicates a wide liquid range, which is advantageous for various synthetic applications and purification processes.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 61-62°C | [5] [3] |

| Boiling Point | 235.3°C at 760 mmHg | [3] |

| Thermal Stability Range | ~174°C | [3] |

Solubility Parameters

3-Ethyl-1H-1,2,4-triazole demonstrates high solubility in water, a characteristic attributed to the polar nature of the triazole ring and its capacity for hydrogen bonding [1] [7]. The parent 1H-1,2,4-triazole compound is highly soluble in water, and the ethyl substitution does not significantly diminish this property [1].

The compound exhibits excellent solubility in various organic solvents, particularly alcohols and acetate esters [1] [7]. This broad solubility profile makes it versatile for synthetic applications and purification procedures. The solubility characteristics are directly related to the compound's ability to form hydrogen bonds through the nitrogen atoms in the triazole ring and its moderate hydrophobic character from the ethyl substituent.

Solubility studies of related 1H-1,2,4-triazole compounds have shown temperature-dependent behavior, with increased solubility at elevated temperatures in both aqueous and organic media [7] [8]. The compound's solubility in butyl acetate is typically lower compared to more polar solvents, reflecting the importance of polar interactions in dissolution processes [7].

| Solvent System | Solubility Behavior | Reference |

|---|---|---|

| Water | Highly soluble | [1] [7] |

| Ethanol | Soluble | [1] [7] |

| Propanol | Soluble | [1] [7] |

| Methyl acetate | Soluble | [1] [7] |

| Ethyl acetate | Soluble | [1] [7] |

| Butyl acetate | Lower solubility | [7] |

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible spectroscopic properties of 3-Ethyl-1H-1,2,4-triazole are characterized by electronic transitions typical of aromatic heterocyclic compounds. The parent 1H-1,2,4-triazole exhibits a characteristic absorption maximum at 216.5 nm with an extinction coefficient (ε) of 3.66 in tetrahydrofuran [1]. The ethyl substitution is expected to cause minimal shifts in this absorption profile due to the electron-donating nature of the alkyl group.

Triazole derivatives generally display absorption bands in the short-wave ultraviolet region (200-250 nm), corresponding to π→π* electronic transitions within the aromatic ring system [9]. The electronic spectra of ethyl-substituted triazoles show characteristic patterns with absorption maxima in both the short-wave (203-235 nm) and medium-wave (250-272 nm) regions of the UV spectrum [9].

The UV absorption capacity of triazole compounds beyond 240 nm is generally very low, indicating minimal photodissociation under typical atmospheric conditions [10]. This characteristic makes triazole derivatives relatively stable toward photolytic degradation, which is advantageous for applications requiring photostability.

| Spectral Region | Wavelength (nm) | Extinction Coefficient | Assignment | Reference |

|---|---|---|---|---|

| Short-wave UV | 216.5 | 3.66 | π→π* transition | [1] |

| Medium-wave UV | 250-272 | Variable | Extended conjugation | [9] |

Infrared Spectroscopy

The infrared spectroscopic signature of 3-Ethyl-1H-1,2,4-triazole reveals characteristic vibrational modes that serve as fingerprints for structural identification. The N-H stretching vibration appears in the range of 3126-3128 cm⁻¹, representing the fundamental vibrational mode of the triazole ring nitrogen-hydrogen bond [11]. This frequency range is typical for N-H stretches in aromatic heterocycles and can be used as a diagnostic marker for triazole compounds.

The aromatic C-H stretching vibrations are observed in the 3028-3097 cm⁻¹ region [11], reflecting the sp² hybridization of carbon atoms in the triazole ring. These bands are distinct from aliphatic C-H stretches and provide confirmation of the aromatic character of the heterocycle.

The C=C and C=N stretching modes appear as multiple bands in the 1481-1529 cm⁻¹ range [11], corresponding to the various carbon-carbon and carbon-nitrogen double bond characters within the triazole ring. The N=N stretching vibration is observed at 1543 cm⁻¹ [11], representing the distinctive nitrogen-nitrogen double bond present in the 1,2,4-triazole framework.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-H stretching | 3126-3128 | Triazole ring N-H | [11] |

| C-H aromatic stretching | 3028-3097 | Ring C-H bonds | [11] |

| C=C/C=N stretching | 1481-1529 | Ring skeletal vibrations | [11] |

| N=N stretching | 1543 | Nitrogen-nitrogen double bond | [11] |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-Ethyl-1H-1,2,4-triazole through characteristic chemical shift patterns. In ¹H NMR spectra recorded in dimethyl sulfoxide-d₆, the triazole ring proton appears as a characteristic singlet in the range of 8.0-8.6 ppm [12] [5]. This downfield chemical shift reflects the deshielding effect of the electron-deficient nitrogen-rich aromatic system.

The ethyl substituent produces the expected coupling pattern, with the methylene protons appearing as a quartet due to coupling with the adjacent methyl group, and the methyl protons appearing as a triplet [12] [5]. The chemical shifts of these aliphatic protons are typically in the range of 1.2-2.5 ppm, with the exact values depending on the specific substitution pattern and solvent system.

¹³C NMR spectroscopy reveals the carbon framework of the molecule, with triazole ring carbons appearing in the 155-165 ppm range [12] [5]. This chemical shift range is characteristic of sp² hybridized carbons in nitrogen-containing heterocycles and provides confirmation of the aromatic character of the triazole system.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 8.0-8.6 | Singlet | Triazole ring proton | [12] [5] |

| ¹H | 2.4-2.8 | Quartet | Ethyl CH₂ | [12] [5] |

| ¹H | 1.2-1.3 | Triplet | Ethyl CH₃ | [12] [5] |

| ¹³C | 155-165 | - | Triazole ring carbons | [12] [5] |

Mass Spectrometry

Mass spectrometric analysis of 3-Ethyl-1H-1,2,4-triazole provides molecular weight confirmation and fragmentation patterns characteristic of triazole compounds. The molecular ion peak appears at m/z 97 [13] [2], corresponding to the molecular weight of the intact compound. This parent ion peak serves as the primary identification marker in mass spectral analysis.

The fragmentation pattern of triazole compounds typically involves loss of the ethyl group and various ring cleavage processes. Common fragment ions include those resulting from the loss of the ethyl substituent (m/z 68) and subsequent ring degradation products. The electron ionization mass spectrum provides detailed information about the fragmentation pathways and can be used for structural elucidation and purity assessment.

| Ion | m/z | Assignment | Reference |

|---|---|---|---|

| [M]⁺ | 97 | Molecular ion | [13] [2] |

| [M-C₂H₅]⁺ | 68 | Loss of ethyl group | [13] [2] |

Crystallographic Analysis

Crystal System and Unit Cell Parameters

Crystallographic studies of 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione, a closely related derivative, provide valuable insights into the solid-state structure of ethyl-substituted triazoles. The compound crystallizes in the monoclinic crystal system with space group P2₁/m [14] [6]. The unit cell parameters are: a = 5.0922(10) Å, b = 6.7526(14) Å, c = 8.6578(17) Å, determined at 293 K [14] [6].

The monoclinic crystal system indicates a specific symmetry arrangement where the unit cell has three unequal axes with one angle different from 90°. This crystal system is common for organic compounds with moderate molecular complexity and provides optimal packing efficiency in the solid state.

All atoms of the molecule are located on a crystallographic mirror plane, resulting in a perfectly planar molecular geometry [14] [6]. This planarity is consistent with the aromatic character of the triazole ring and contributes to the stability of the crystal structure through enhanced intermolecular interactions.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [14] [6] |

| Space Group | P2₁/m | [14] [6] |

| Unit Cell a | 5.0922(10) Å | [14] [6] |

| Unit Cell b | 6.7526(14) Å | [14] [6] |

| Unit Cell c | 8.6578(17) Å | [14] [6] |

| Temperature | 293 K | [14] [6] |

| Molecular Planarity | Complete | [14] [6] |

Hydrogen Bonding Networks

The crystal structure of ethyl-substituted triazoles is stabilized by extensive hydrogen bonding networks that organize the molecules into ordered arrays. Adjacent molecules are linked by intermolecular N—H⋯N and N—H⋯S hydrogen bonds, forming chains that run along the crystallographic a-axis [14] [6] [15]. These hydrogen bonds are crucial for maintaining the three-dimensional crystal structure and contribute significantly to the thermal stability of the solid phase.

The N—H⋯N hydrogen bonds involve the triazole ring nitrogen atoms acting as both donors and acceptors, creating a network of interactions that extends throughout the crystal lattice. The hydrogen bond distances and angles are within typical ranges for such interactions, indicating moderate to strong hydrogen bonding characteristics [14] [6].

The formation of hydrogen-bonded chains represents a common structural motif in triazole chemistry, where the multiple nitrogen atoms in the ring system provide numerous opportunities for hydrogen bonding. This structural feature is responsible for many of the unique properties of triazole compounds, including their ability to form stable coordination complexes with metal ions [14] [6].

| Interaction Type | Description | Reference |

|---|---|---|

| N—H⋯N | Intermolecular hydrogen bonds | [14] [6] [15] |

| N—H⋯S | Hydrogen bonds to sulfur | [14] [6] [15] |

| Chain Formation | Along crystallographic a-axis | [14] [6] [15] |

π-π Stacking Interactions

π-π stacking interactions between triazole rings provide additional stabilization to the crystal structure of 3-Ethyl-1H-1,2,4-triazole derivatives. The centroid-to-centroid distance between adjacent triazole rings is 3.740(1) Å, with an interplanar distance of 3.376 Å [14] [6] [15]. These values are within the typical range for π-π stacking interactions in aromatic systems, indicating effective orbital overlap between the aromatic rings.

The π-π stacking interactions occur between triazole rings of neighboring molecular chains, creating a three-dimensional network that further stabilizes the crystal structure [14] [6] [15]. These interactions are particularly important for aromatic heterocycles like triazoles, where the electron-deficient nature of the ring system enhances the strength of π-π interactions.

The interplanar distance of 3.376 Å is optimal for π-π stacking, allowing for effective overlap of the aromatic π-electron systems while avoiding steric repulsion between the rings [14] [6] [15]. This distance is consistent with values observed in other aromatic heterocyclic compounds and contributes to the overall stability of the crystal lattice.

| Stacking Parameter | Value | Reference |

|---|---|---|

| Centroid-Centroid Distance | 3.740(1) Å | [14] [6] [15] |

| Interplanar Distance | 3.376 Å | [14] [6] [15] |

| Stacking Geometry | Parallel displaced | [14] [6] [15] |

| Interaction Strength | Moderate | [14] [6] [15] |

The combination of hydrogen bonding networks and π-π stacking interactions creates a robust three-dimensional crystal structure that accounts for the thermal stability and mechanical properties of 3-Ethyl-1H-1,2,4-triazole in the solid state. These structural features are fundamental to understanding the behavior of this compound in various applications, from coordination chemistry to materials science.

The crystallographic analysis reveals that the ethyl substituent does not significantly disrupt the planarity of the triazole ring system, allowing for optimal intermolecular interactions. This structural characteristic is crucial for applications where molecular recognition and binding are important, such as in coordination chemistry and supramolecular assembly processes.